2-(4-Methylphenoxy)nicotinaldehyde oxime
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylphenoxy)nicotinaldehyde oxime typically involves the condensation of 2-(4-Methylphenoxy)nicotinaldehyde with hydroxylamine. This reaction is generally carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is often heated to facilitate the formation of the oxime .
Industrial Production Methods
Industrial production methods for oximes, including this compound, often involve the use of catalytic processes to enhance yield and efficiency. For instance, visible-light-driven iron-catalyzed decarboxylative C-N coupling reactions have been employed to produce oximes under mild conditions .
Chemical Reactions Analysis
Types of Reactions
2-(4-Methylphenoxy)nicotinaldehyde oxime undergoes various chemical reactions, including:
Oxidation: Oximes can be oxidized to nitriles or other derivatives.
Reduction: Reduction of oximes can yield amines.
Substitution: Oximes can participate in substitution reactions, particularly in the presence of suitable leaving groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: m-CPBA (meta-Chloroperoxybenzoic acid) for oxidation.
Reducing agents: Sodium borohydride for reduction.
Bases: Sodium hydroxide or potassium carbonate for condensation reactions.
Major Products
The major products formed from these reactions include nitriles, amines, and substituted oxime derivatives .
Scientific Research Applications
2-(4-Methylphenoxy)nicotinaldehyde oxime has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Methylphenoxy)nicotinaldehyde oxime involves its interaction with specific molecular targets and pathways. For instance, oximes are known to reactivate acetylcholinesterase, an enzyme inhibited by organophosphates. This reactivation occurs through the nucleophilic attack of the oxime on the phosphorylated enzyme, leading to the cleavage of the phosphate group and restoration of enzyme activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(4-Methylphenoxy)nicotinaldehyde oxime include:
Pralidoxime: An oxime used as an antidote for organophosphate poisoning.
Obidoxime: Another oxime with similar reactivating properties.
HI-6: A potent oxime reactivator used in medical treatments.
Uniqueness
What sets this compound apart from these similar compounds is its unique structure, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
(NE)-N-[[2-(4-methylphenoxy)pyridin-3-yl]methylidene]hydroxylamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2/c1-10-4-6-12(7-5-10)17-13-11(9-15-16)3-2-8-14-13/h2-9,16H,1H3/b15-9+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZWGPROUKMWALT-OQLLNIDSSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=C(C=CC=N2)C=NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)OC2=C(C=CC=N2)/C=N/O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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